molecular formula C21H30N2O4S B4601142 4-{[3-(CYCLOHEXYLCARBAMOYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

4-{[3-(CYCLOHEXYLCARBAMOYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

Cat. No.: B4601142
M. Wt: 406.5 g/mol
InChI Key: SWODSZHYSIVRQB-UHFFFAOYSA-N
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Description

4-{[3-(CYCLOHEXYLCARBAMOYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a useful research compound. Its molecular formula is C21H30N2O4S and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-({3-[(cyclohexylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid is 406.19262862 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Ring Synthesis

The compound 5-({3-[(cyclohexylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid has potential applications in the synthesis of saturated heterocycles containing two condensed heterocyclic rings and a carbo(bi)cyclic ring. A study by Kivelä et al. (2003) explored the preparation of such structures by reacting 4-oxopentanoic acid with (bi)cyclic amino alcohols, resulting in compounds with significant stereochemical interest and potential for further chemical transformations (Kivelä et al., 2003).

Hindered Tetrapeptide Synthesis

In peptide synthesis, specifically the construction of hindered cyclosporin tetrapeptide subunits, the use of protected amino acid chlorides, such as those derived from the compound , has proven efficient. Vedejs and Kongkittingam (2000) demonstrated an effective method for coupling and methylation steps in tetrapeptide synthesis that allows for purification by extraction, highlighting the utility of such compounds in peptide chemistry (Vedejs & Kongkittingam, 2000).

HDAC Inhibition and Cytotoxicity

Carboxylic acid derivatives related to 5-({3-[(cyclohexylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid have been explored for their potential as Histone Deacetylase (HDAC) inhibitors and cytotoxic agents. Abdel-Atty et al. (2014) synthesized and evaluated a series of such derivatives, finding significant inhibitory activity against certain cancer cell lines, which suggests applications in the development of anticancer therapeutics (Abdel-Atty et al., 2014).

Multicomponent Reactions

The compound also finds use in multicomponent reactions, as demonstrated by Marcaccini et al. (2003), who utilized intramolecular Ugi and Passerini reactions involving isocyanides to produce 1,4-thiazepines, 1,4-benzothiazepin-5-ones, and 1,4-benzothioxepin orthoamides, showcasing its versatility in complex organic syntheses (Marcaccini et al., 2003).

Properties

IUPAC Name

5-[[3-(cyclohexylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4S/c1-13-10-11-15-16(12-13)28-21(23-17(24)8-5-9-18(25)26)19(15)20(27)22-14-6-3-2-4-7-14/h13-14H,2-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWODSZHYSIVRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(CYCLOHEXYLCARBAMOYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 2
Reactant of Route 2
4-{[3-(CYCLOHEXYLCARBAMOYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 3
Reactant of Route 3
4-{[3-(CYCLOHEXYLCARBAMOYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 4
Reactant of Route 4
4-{[3-(CYCLOHEXYLCARBAMOYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 5
4-{[3-(CYCLOHEXYLCARBAMOYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 6
4-{[3-(CYCLOHEXYLCARBAMOYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

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